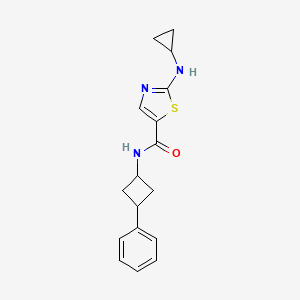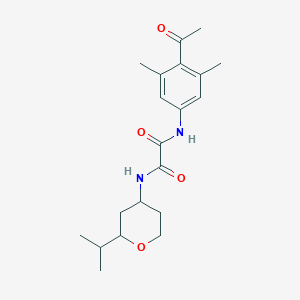
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative and has been studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation research, it inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In neurological disorder research, it inhibits the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, it induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. In inflammation research, it reduces the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorder research, it reduces oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its relatively simple synthesis method, and its ability to inhibit various enzymes and signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for future drug development.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide involves the reaction of cyclopropylamine with 3-phenylcyclobutanone to form the corresponding imine intermediate. This intermediate is then reacted with thioamide to yield the final product.
Applications De Recherche Scientifique
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(15-10-18-17(22-15)20-13-6-7-13)19-14-8-12(9-14)11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXNXCLDQGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(S2)C(=O)NC3CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-N-(3-phenylcyclobutyl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)
![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]amino]acetate](/img/structure/B7437037.png)
![3-hydroxy-N-methyl-N-[(4-methylsulfinylphenyl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7437040.png)
![[1-[(dimethylamino)methyl]cyclopropyl]-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437044.png)
![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)
![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)

![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)